
2-Hydroxy-4-methyl-5-nitropyridine
Overview
Description
2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7) is a nitropyridine derivative with the molecular formula C₆H₆N₂O₃. It features a hydroxyl group at position 2, a methyl group at position 4, and a nitro group at position 5 on the pyridine ring (Fig. 1). This compound is widely used in organic synthesis, particularly as a precursor for heterocyclic drugs and bioactive molecules . Its synthesis often involves nitration and substitution reactions, with yields dependent on reaction conditions and substituent positioning .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-nitropyridine typically involves the nitration of 2-Hydroxy-4-methylpyridine. The process begins with the dissolution of 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid, followed by the addition of sodium nitrite at low temperatures . The reaction mixture is then stirred and maintained at a specific temperature to ensure complete nitration.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Hydroxy-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its nitro group enhances antibacterial activity, making it valuable for developing drugs targeting bacterial infections. For instance, it is involved in synthesizing various nitro-containing antibiotics, which are crucial in treating resistant bacterial strains .
Case Study:
A study highlighted the synthesis of a new class of antibacterial agents derived from this compound, demonstrating improved efficacy against Gram-positive bacteria. The compound's structure was modified to enhance its bioavailability and reduce toxicity, resulting in promising clinical candidates .
Agricultural Chemicals
Use in Agrochemicals:
This compound is also significant in formulating agrochemicals, such as pesticides and herbicides. Its effectiveness against various pests contributes to crop protection strategies .
Data Table: Pesticidal Efficacy
Compound | Target Pest | Efficacy (%) |
---|---|---|
This compound | Aphids | 85% |
This compound | Leafhoppers | 78% |
Analytical Chemistry
Reagent for Metal Ion Detection:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions through spectrophotometric methods. This application is crucial for environmental monitoring and assessing contamination levels in water sources .
Case Study:
Research demonstrated the compound's ability to form stable complexes with heavy metals like lead and cadmium, allowing for sensitive detection at low concentrations. This property is particularly beneficial for environmental scientists monitoring pollution levels .
Research in Organic Chemistry
Building Block for Synthesis:
As a building block in organic synthesis, this compound facilitates the creation of complex molecules. Its functional groups allow chemists to explore diverse synthetic pathways, leading to novel compounds with potential applications in various industries .
Example Reaction:
The compound can undergo nucleophilic substitution reactions to yield derivatives with enhanced properties. For instance, reactions involving this compound have produced new classes of dyes and pigments used in textiles and coatings .
Material Science
Development of Novel Materials:
Researchers are exploring the potential of this compound in developing new materials, including polymers and coatings that exhibit improved durability and performance characteristics .
Data Table: Material Properties
Material Type | Property | Value |
---|---|---|
Polymer | Tensile Strength | 50 MPa |
Coating | UV Resistance | High |
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-5-nitropyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activities and affect cellular processes .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Molecular Structures and Physical Properties
Key Observations :
- Substituent positioning : The nitro group at position 5 (vs. 3) enhances steric effects and electronic delocalization, influencing reactivity and stability .
- Hydroxy vs. methoxy groups : Hydroxy derivatives exhibit stronger hydrogen bonding, leading to higher melting points (e.g., 186–190°C for the 5-nitro isomer) compared to methoxy analogs .
Key Observations :
- Nitro group position : Synthesis of 3-nitro isomers (e.g., 2-Methoxy-4-methyl-3-nitropyridine) yields 80%, lower than 5-nitro analogs (95%), likely due to steric hindrance .
- Functional group interchange : Methoxy derivatives are synthesized via nucleophilic substitution, while hydroxy derivatives require deprotection or hydrolysis .
Spectroscopic and Electronic Properties
Table 3: Spectroscopic and DFT-Based Comparisons
Key Observations :
- Vibrational spectra: The 5-nitro isomer shows a higher-frequency NO₂ asymmetric stretch (1520 cm⁻¹) compared to the 3-nitro isomer (1550 cm⁻¹), reflecting electronic differences .
- HOMO-LUMO gaps : The 5-nitro isomer has a larger gap (4.2 eV vs. 3.9 eV), suggesting greater stability and reduced reactivity .
Key Observations :
- Pharmaceutical relevance : The hydroxy and nitro groups in this compound make it a versatile building block for bioactive molecules .
Biological Activity
2-Hydroxy-4-methyl-5-nitropyridine (HMNP) is a nitropyridine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of HMNP, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure :
- Molecular Formula : CHNO
- CAS Number : 21901-41-7
The compound features a hydroxyl group, a methyl group, and a nitro group attached to a pyridine ring, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that HMNP exhibits significant antimicrobial properties. A study conducted on various nitropyridine derivatives demonstrated that HMNP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes and interference with cellular respiration pathways.
Table 1: Antimicrobial Activity of HMNP Against Various Pathogens
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 14 | 64 µg/mL |
Data sourced from laboratory studies assessing the antimicrobial efficacy of HMNP against common pathogens.
The biological activity of HMNP can be attributed to its ability to interact with cellular components. Molecular docking studies have suggested that HMNP can bind to various target proteins involved in metabolic pathways. Notably, it has shown affinity for shikimate dehydrogenase and penicillin-binding proteins, which are critical for bacterial cell wall synthesis and metabolism.
Toxicological Profile
While HMNP exhibits promising biological activities, it is essential to consider its toxicity. Experimental studies have indicated that exposure to high concentrations may lead to methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively. Symptoms include cyanosis and respiratory distress, particularly at blood methemoglobin levels exceeding 30% .
Table 2: Toxicity Summary of HMNP
Toxicity Parameter | Value |
---|---|
Acute Toxicity | Moderate (LD50 > 500 mg/kg) |
Chronic Effects | Potential carcinogenic effects noted in animal studies |
Skin Absorption | Moderate; can lead to systemic effects |
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A recent study evaluated the effectiveness of HMNP against clinical isolates from patients with infections. The results confirmed its efficacy in inhibiting resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms. -
In Vivo Studies :
Animal models have been employed to assess the therapeutic potential of HMNP in treating infections. Results indicated significant reductions in bacterial load in treated subjects compared to controls, supporting further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-4-methyl-5-nitropyridine in laboratory settings?
Methodological Answer: The compound is typically synthesized via nitration of a hydroxypyridine precursor. A common approach involves:
- Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Precursor selection : 2-Hydroxy-4-methylpyridine is nitrated at the 5-position due to electronic and steric directing effects of the hydroxyl and methyl groups.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity.
Characterization via NMR (¹H/¹³C), FT-IR, and elemental analysis is critical to confirm regioselectivity and purity .
Q. How can vibrational spectroscopy (IR/Raman) validate the molecular structure of this compound?
Methodological Answer:
- Experimental protocol : Record FT-IR (4000–400 cm⁻¹) and Raman spectra (using 785 nm excitation). Key bands include:
- O-H stretching (~3200 cm⁻¹, broad due to hydrogen bonding).
- NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Pyridine ring vibrations (~1600–1400 cm⁻¹).
- Computational validation : Optimize geometry using DFT (e.g., B3LYP/6-311++G(d,p)) and simulate spectra. Compare experimental vs. theoretical peak positions to assign vibrational modes .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, safety goggles, and N95 masks to avoid inhalation of dust.
- Ventilation : Use fume hoods for synthesis and handling.
- Waste disposal : Collect nitro-containing waste separately in labeled containers for incineration by licensed facilities.
Refer to SDS guidelines for nitropyridine derivatives, which highlight risks of skin/eye irritation and environmental toxicity .
Advanced Research Questions
Q. Which DFT functionals provide the most accurate electronic property predictions for this compound?
Methodological Answer:
- Hybrid functionals : B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) is widely used for thermochemical accuracy in nitroaromatics. Validate with higher-level methods like CCSD(T) for critical parameters .
- Basis sets : 6-311++G(d,p) captures polarization and diffuse effects for nitro and hydroxyl groups.
- Key outputs : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (hydrogen bonding sites), and NBO analysis (charge delocalization) .
Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?
Methodological Answer:
- Scenario : Discrepancies in bond lengths or vibrational frequencies between DFT and experimental XRD/spectroscopy.
- Resolution steps :
- Basis set augmentation : Test larger basis sets (e.g., aug-cc-pVTZ) to reduce basis set superposition errors.
- Solvent effects : Include PCM (Polarizable Continuum Model) in simulations if experiments are solution-phase.
- Dispersion corrections : Apply Grimme’s D3 correction for non-covalent interactions (critical for crystal packing analysis).
- Experimental replication : Re-measure XRD or NMR under controlled conditions to rule out impurities .
Q. What advanced techniques characterize supramolecular interactions in this compound cocrystals?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O-H···O, C-H···O) using CrystalExplorer. Red/blue regions on the surface indicate close/far interactions.
- XRD refinement : Rietveld analysis refines crystal packing motifs (e.g., π-π stacking of pyridine rings).
- Thermal analysis : TGA/DSC assesses cocrystal stability (decomposition >200°C suggests robust supramolecular networks) .
Q. Data Contradiction Analysis
Q. How should conflicting spectroscopic data between similar nitropyridine derivatives be addressed?
Methodological Answer:
- Case study : If NO₂ stretching frequencies vary significantly between this compound and its 3-nitro isomer:
- Conformational analysis : Use relaxed potential energy scans (DFT) to identify rotational isomers affecting vibrational modes.
- Solvent effects : Compare spectra in polar (DMSO) vs. non-polar (CCl₄) solvents to assess hydrogen bonding’s role.
- Cross-validate : Pair Raman data with IR to distinguish Fermi resonances or overtone interference .
Properties
IUPAC Name |
4-methyl-5-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEHUZHKFUNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323078 | |
Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-41-7 | |
Record name | 4-Methyl-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21901-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402987 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21901-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
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